

The Pharmacological Profile of Orteronel (TAK-700): A Technical Guide

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Compound of Interest

Compound Name: Orteronel

Cat. No.: B1684507

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Orteronel (TAK-700) is an oral, non-steroidal, and reversible inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1).[1][2] It was developed by Takeda Pharmaceutical Company in conjunction with Millennium Pharmaceuticals for the treatment of castration-resistant prostate cancer (CRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[3][4] **Orteronel** selectively inhibits androgen biosynthesis, a critical pathway for prostate cancer proliferation.[5] Despite showing promise in early-phase trials by effectively suppressing androgen levels, **Orteronel**'s development was terminated after Phase III trials failed to demonstrate a significant improvement in the primary endpoint of overall survival.[3][6] This guide provides an in-depth technical overview of **Orteronel**'s pharmacological profile, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical trial outcomes.

Mechanism of Action

Orteronel's primary mechanism is the inhibition of androgen synthesis by targeting CYP17A1, an enzyme crucial for the production of androgens in the testes, adrenal glands, and prostate tumor tissue.[1][3]

Inhibition of CYP17A1

CYP17A1 is a dual-function enzyme that catalyzes two key sequential reactions in the steroidogenesis pathway:

- 17 α -hydroxylase activity: Converts pregnenolone and progesterone into their 17 α -hydroxy derivatives.[3]
- 17,20-lyase activity: Cleaves the C17-20 bond of 17 α -hydroxyprogesterone and 17 α -hydroxypregnenolone to form androstenedione and dehydroepiandrosterone (DHEA), respectively.[3][7]

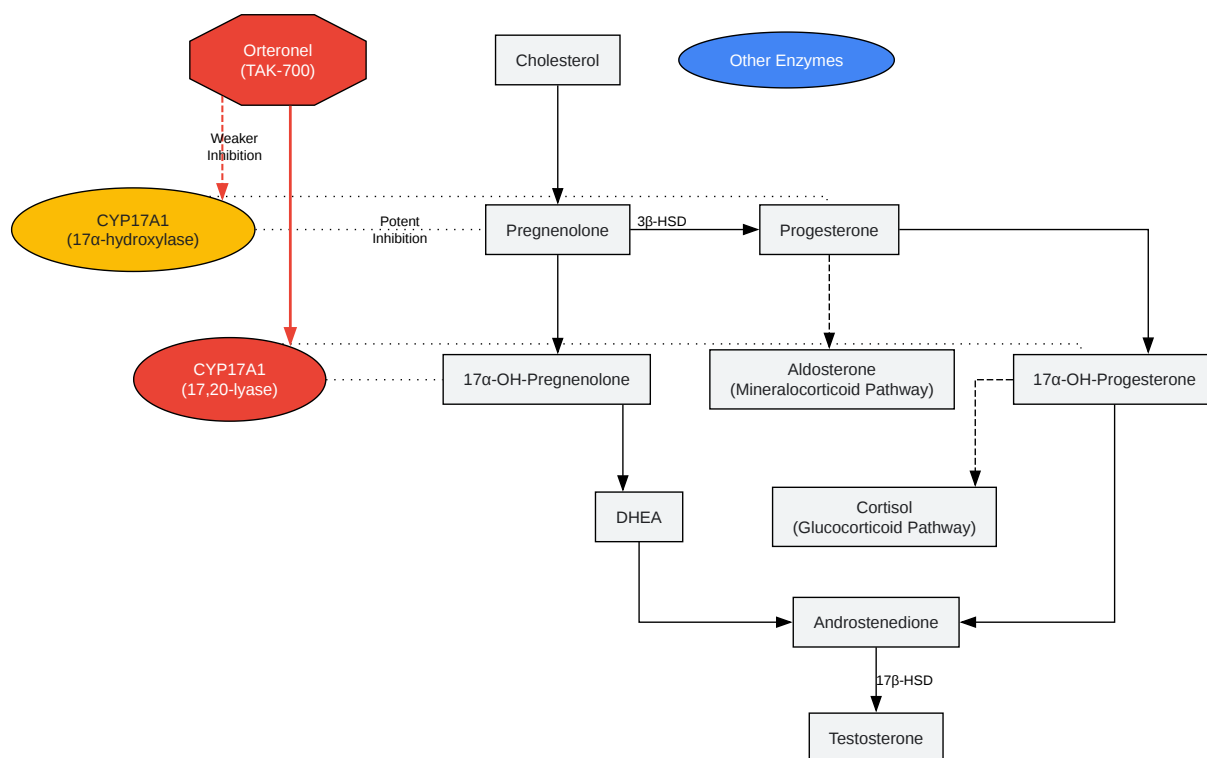
These products, DHEA and androstenedione, are precursors to testosterone.[3] By inhibiting CYP17A1, **Orteronel** effectively reduces the circulating levels of these androgens, thereby depriving prostate cancer cells of the ligands necessary for androgen receptor (AR) activation and signaling.[5][8]

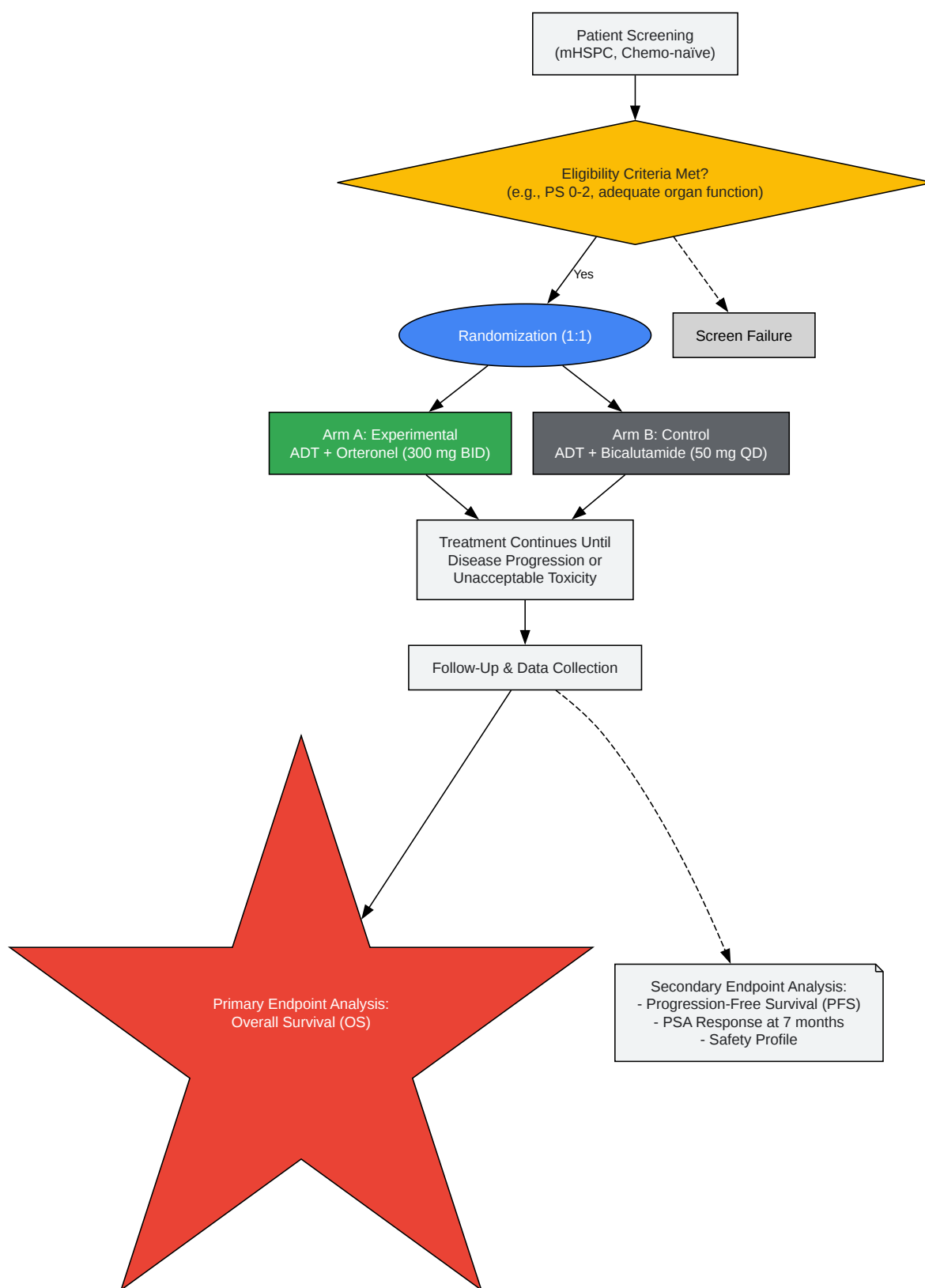
Selectivity for 17,20-Lyase

A distinguishing feature of **Orteronel** is its selective inhibition of the 17,20-lyase activity of CYP17A1 over its 17 α -hydroxylase activity.[1][9] Preclinical studies demonstrated that **Orteronel** is 5.4 times more potent at inhibiting 17,20-lyase compared to 17 α -hydroxylase.[1][8] This selectivity was hypothesized to offer a clinical advantage by minimizing the disruption of the glucocorticoid biosynthesis pathway, potentially reducing the need for concomitant corticosteroid administration that is required with less selective CYP17A1 inhibitors like abiraterone.[1][7] The inhibition is also reversible.[1]

Signaling Pathway Diagram

The following diagram illustrates the steroid biosynthesis pathway and the specific point of inhibition by **Orteronel**.





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